molecular formula C16H14O6 B1245702 Grandiuvarone A

Grandiuvarone A

Cat. No.: B1245702
M. Wt: 302.28 g/mol
InChI Key: WSNISKVPPPGLFK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grandiuvarone A is a bioactive aromatic compound first isolated from the leaves of Desmos chinensis (Annonaceae family) . Its structure, determined via nuclear magnetic resonance (NMR), high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), and circular dichroism (CD), is defined as 5-acetoxy-6-benzoyloxymethyl-5H-oxepin-4-one . This compound has also been identified in the bark of Uvaria grandiflora, highlighting its presence across multiple plant species within the Annonaceae family .

This compound exhibits notable antifungal activity against Aspergillus flavus, with a minimum inhibitory concentration (MIC) of 0.02 mg/mL . Additionally, it demonstrates antileishmanial activity (IC50 = 0.7 µg/mL), outperforming the standard drug pentamidine (IC50 = 1.6 µg/mL) but less potent than amphotericin B (IC50 = 0.17 µg/mL) .

Properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

[(4R)-4-acetyloxy-5-oxo-4H-oxepin-3-yl]methyl benzoate

InChI

InChI=1S/C16H14O6/c1-11(17)22-15-13(9-20-8-7-14(15)18)10-21-16(19)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3/t15-/m1/s1

InChI Key

WSNISKVPPPGLFK-OAHLLOKOSA-N

SMILES

CC(=O)OC1C(=O)C=COC=C1COC(=O)C2=CC=CC=C2

Isomeric SMILES

CC(=O)O[C@H]1C(=O)C=COC=C1COC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)OC1C(=O)C=COC=C1COC(=O)C2=CC=CC=C2

Synonyms

grandiuvarone A

Origin of Product

United States

Chemical Reactions Analysis

Reactivity of Polyoxygenated Cyclohexenes

The shikimic acid-derived polyoxygenated cyclohexenes from Uvaria grandiflora (e.g., uvagrandol, (-)-zeylenone) exhibit bioactive properties tied to their stereochemical and electronic configurations . Key observations include:

Michael Addition Reactions

  • Grandifloracin , a related compound, undergoes Michael addition with cysteine residues (e.g., Cys151 in KEAP1’s BTB domain) to form enol intermediates followed by keto–enol tautomerization .

  • Mechanistic Insights :

    • Transition State (TS) : The reaction involves a thiol group attack on the β-carbon of grandifloracin, forming an enol intermediate (ΔE‡ = 30.77 kcal/mol) .

    • Thermodynamics : The keto adduct is more stable than the enol intermediate (ΔE = −20.02 kcal/mol) .

Enzyme Inhibition Mechanisms

  • (-)-Zeylenone inhibits α-glucosidase (IC₅₀ = 2.62 μM) and dipeptidyl peptidase IV (IC₅₀ = 15.7 μM) via hydrogen bonding, π-π stacking, and π-sulfur interactions .

  • Molecular docking simulations validate strong binding affinities (−8.6 kcal/mol for α-glucosidase) .

Catalytic and Synthetic Strategies for Analogous Compounds

While Grandiuvarone A-specific data are absent, insights from related natural product syntheses may guide reaction design:

Oxidative Radical Cyclization (ORC)

  • Fusarisetin A, a structurally complex natural product, is synthesized via TEMPO-induced ORC , converting equisetin to fusarisetin A in a bio-inspired process .

  • Key Step : Radical intermediates stabilize through conjugated systems, enabling stereoselective decalin formation .

Data Gaps and Recommendations

  • Structural Clarification : Confirm whether this compound is a synonym for compounds like uvagrandol or grandifloracin.

  • Targeted Assays : Prioritize in vitro studies on this compound’s reactivity with:

    • Enzymes : α-glucosidase, DPP-IV, lipases.

    • Nucleophiles : Thiols (e.g., cysteine), amines.

  • Computational Modeling : Use DFT or TDDFT-ECD calculations to predict reaction pathways and transition states .

Proposed Reaction Pathways for Future Study

Reaction TypePotential TargetsExpected Interactions
Michael Addition Cysteine residues (KEAP1)β-carbon attack, enol formation
Enzyme Inhibition α-glucosidase, DPP-IVHydrogen bonding, π-π stacking
Oxidative Cyclization Radical intermediatesDecalin ring formation

Comparison with Similar Compounds

Comparison with Similar Compounds

Grandiuvarone A shares structural and functional similarities with several natural products, particularly within the Annonaceae family. Below is a detailed comparison:

Structural Analogs

Compound Structure Source Key Biological Activities Activity Data Reference
This compound 5-acetoxy-6-benzoyloxymethyl-5H-oxepin-4-one Desmos chinensis, Uvaria grandiflora Antifungal (A. flavus), Antileishmanial MIC: 0.02 mg/mL; IC50: 0.7 µg/mL
Grandiuvarone B 5-acetoxy-3-benzoyloxymethyl-5H-oxepin-4-one Desmos chinensis Antifungal (A. flavus), Antibacterial (R. solanacearum) MIC: 0.01 mg/mL (fungal), 160 µg/g (aquafeed inhibition)
Grandiuvarin A Not fully elucidated Uvaria grandiflora None reported No significant activity
  • Structural Insights: this compound and B are positional isomers, differing in the substitution site of the benzoyloxymethyl group (C6 vs. C3). This minor structural variation significantly impacts bioactivity: Grandiuvarone B exhibits 2-fold greater antifungal potency against A. flavus (MIC = 0.01 mg/mL vs. 0.02 mg/mL for A) . Grandiuvarone B also uniquely inhibits Ralstonia solanacearum, a plant pathogen, suggesting broader antimicrobial utility .

Functional Analogs from Annonaceae

Compounds with overlapping bioactivities or structural motifs include:

Compound Source Key Biological Activities Activity Data Reference
Microcarpin A Uvaria species Cytotoxic, anti-inflammatory IC50 values not specified
Uvaridapoxide A Uvaria species Antiproliferative, enzyme inhibition IC50: 0.22 µg/mL (AChE inhibition)
Grandifloracin Uvaria grandiflora Cytotoxic Not quantified
  • Microcarpin A and Grandifloracin highlight the Annonaceae family’s propensity to yield cytotoxic agents, though direct comparisons to this compound’s antifungal efficacy remain unexplored .

Cross-Species Bioactivity Variations

This compound’s antileishmanial activity (IC50 = 0.7 µg/mL) in Uvaria grandiflora contrasts with its antifungal role in Desmos chinensis, illustrating source-dependent bioactivity diversification . This phenomenon may arise from ecological adaptations or variations in secondary metabolite regulation.

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The benzoyloxymethyl group’s position (C3 vs. C6) critically influences antifungal potency, as seen in this compound vs. B .
  • Ecological Role : Grandiuvarones may serve as plant defense metabolites , inhibiting fungal and bacterial pathogens in Desmos chinensis .
  • Therapeutic Potential: this compound’s antileishmanial activity positions it as a candidate for neglected tropical disease research, though toxicity profiles require further study .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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